molecular formula C10H19N3 B11738813 butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738813
M. Wt: 181.28 g/mol
InChI Key: AKOYMODTUVQBSO-UHFFFAOYSA-N
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Description

Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group attached to the nitrogen atom of the pyrazole ring, along with a methyl group at the 1 and 3 positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of 1,3-dimethyl-1H-pyrazole with butylamine under reflux conditions can yield the desired product.

    Substitution Reactions: The introduction of the butyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as hydrazine, 1,3-dicarbonyl compounds, and butylamine.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Purification of the final product through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Butyl bromide, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Lacks the butyl group but shares the pyrazole core structure.

    Butylamine: Contains the butyl group but lacks the pyrazole ring.

    1-Butyl-3-methyl-1H-pyrazole: Similar structure but with different substitution patterns.

Uniqueness

Butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the specific combination of the butyl group and the 1,3-dimethyl substitution on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-5-6-11-8-10-7-9(2)12-13(10)3/h7,11H,4-6,8H2,1-3H3

InChI Key

AKOYMODTUVQBSO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=NN1C)C

Origin of Product

United States

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